molecular formula C6H10N2O3 B12650796 2-Amino-3,5-dioxohexanamide CAS No. 72333-15-4

2-Amino-3,5-dioxohexanamide

Cat. No.: B12650796
CAS No.: 72333-15-4
M. Wt: 158.16 g/mol
InChI Key: AGPAVMYFSJQJNN-YFKPBYRVSA-N
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Description

2-Amino-3,5-dioxohexanamide is an organic compound with the molecular formula C6H10N2O3 It is a derivative of hexanamide and contains both amino and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dioxohexanamide typically involves the reaction of hexanamide with specific reagents under controlled conditions. One common method includes the use of an amino group donor and an oxidizing agent to introduce the amino and oxo groups into the hexanamide structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems allows for the precise control of reaction parameters, ensuring consistent product quality. Industrial methods may also incorporate purification steps such as crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dioxohexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-Amino-3,5-dioxohexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-3,5-dioxohexanamide exerts its effects involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dioxohexanoic acid
  • 2-Amino-3,5-dioxohexanol
  • 2-Amino-3,5-dioxohexane

Uniqueness

2-Amino-3,5-dioxohexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

72333-15-4

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S)-2-amino-3,5-dioxohexanamide

InChI

InChI=1S/C6H10N2O3/c1-3(9)2-4(10)5(7)6(8)11/h5H,2,7H2,1H3,(H2,8,11)/t5-/m0/s1

InChI Key

AGPAVMYFSJQJNN-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)CC(=O)[C@@H](C(=O)N)N

Canonical SMILES

CC(=O)CC(=O)C(C(=O)N)N

Origin of Product

United States

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